molecular formula C20H19F2N3O3S B2399811 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226434-63-4

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2399811
CAS No.: 1226434-63-4
M. Wt: 419.45
InChI Key: KRGKDOJVJOVKDS-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound with a unique structure that includes difluoromethoxy, isobutylthio, and nitrophenyl groups attached to an imidazole ring

Preparation Methods

The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole involves multiple steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the difluoromethoxy, isobutylthio, and nitrophenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the correct attachment of these groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research may explore its potential therapeutic effects, particularly if it interacts with specific biological targets.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved in its mechanism of action would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole can be compared with other similar compounds, such as those with different substituents on the imidazole ring or variations in the functional groups attached. These comparisons can highlight the unique properties of the compound, such as its reactivity, stability, or biological activity. Similar compounds might include other imidazole derivatives or compounds with similar functional groups.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S/c1-13(2)12-29-20-23-11-18(14-4-3-5-16(10-14)25(26)27)24(20)15-6-8-17(9-7-15)28-19(21)22/h3-11,13,19H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGKDOJVJOVKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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